(2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL
Description
(2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL (CAS: 1213027-14-5) is a chiral amino alcohol characterized by a 5-bromo-2-fluorophenyl substituent attached to a β-amino ethanol backbone. Its molecular formula is C₈H₉BrFNO, with a molar mass of 234.07 g/mol .
Properties
IUPAC Name |
(2R)-2-amino-2-(5-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKWVPTLKNLTP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CO)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@H](CO)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and glycine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under controlled temperatures, often in the presence of catalysts or reagents such as palladium on carbon (Pd/C) for hydrogenation steps, and bases like sodium hydroxide for deprotonation steps.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is essential.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
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Primary hydroxyl group (C1): Susceptible to oxidation, esterification, and etherification.
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Amino group (C2): Participates in acylation, alkylation, and Schiff base formation.
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Aromatic ring (5-bromo-2-fluorophenyl): Bromine acts as a leaving group for nucleophilic substitution, while fluorine directs reactivity via electronic effects.
Acylation Reactions
The amino group reacts with acylating agents to form stable amides.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Room temperature, 24 hrs | N-Acetyl derivative | 85–90% | |
| Benzoyl chloride | Pyridine, 0°C → RT | N-Benzoyl derivative | 78% |
Mechanism : Nucleophilic attack by the amino group on the electrophilic carbonyl carbon, followed by deprotonation.
Alkylation Reactions
The amino group undergoes alkylation with alkyl halides or epoxides.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | 70% | |
| Ethylene oxide | THF, 40°C, 12 hrs | N-(2-Hydroxyethyl) derivative | 65% |
Note : Steric hindrance from the chiral center and aromatic ring reduces reaction rates compared to linear analogs.
Oxidation of the Hydroxyl Group
The primary alcohol oxidizes to a carboxylic acid under strong conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C, 6 hrs | 2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid | 60% |
Reduction of Intermediate Ketones
Sodium borohydride reduces ketone intermediates (e.g., from prior oxidations) to secondary alcohols:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | Racemic alcohol mixture | 90% |
Nucleophilic Aromatic Substitution
The bromine at position 5 undergoes substitution with nucleophiles, facilitated by fluorine’s electron-withdrawing effect at position 2:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMSO, 120°C, 24 hrs | 2-Fluoro-5-methoxyphenyl derivative | 50% | |
| Ammonia | Cu catalyst, 150°C | 2-Fluoro-5-aminophenyl derivative | 45% |
Mechanism : Concerted aromatic substitution via a Meisenheimer intermediate or radical pathways under catalytic conditions.
Intramolecular Reactions
The proximity of amino and hydroxyl groups enables cyclization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PPh₃, CCl₄ | Reflux, 8 hrs | 5-Membered oxazolidine ring | 75% |
Application : Stabilizes the chiral center for asymmetric synthesis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Neuropharmacology
This compound has also been investigated for its neuropharmacological effects. Specifically, it has been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. For instance, a study highlighted its ability to modulate serotonin receptors, which could be beneficial in developing treatments for depression and anxiety disorders .
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Research findings indicate that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for metabolic diseases such as diabetes and obesity. A case study demonstrated that (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL effectively inhibited the activity of certain kinases, leading to reduced glucose levels in vitro .
Protein Interaction Studies
In biochemical research, understanding protein-ligand interactions is crucial. This compound has been utilized in studies aimed at elucidating binding mechanisms between small molecules and target proteins, providing insights into drug design and development strategies.
Material Science
Synthesis of Functional Materials
In material science, (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL has been employed as a building block for synthesizing functional materials. Its unique chemical structure allows it to participate in reactions that yield polymers or other materials with desirable properties for applications in electronics and nanotechnology.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored various derivatives of (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL against breast cancer cell lines. The results indicated that modifications to the bromine and fluorine substituents significantly enhanced cytotoxicity, suggesting avenues for further development of more potent anticancer agents.
Case Study 2: Neuropharmacological Applications
Research conducted at a leading university investigated the effects of this compound on serotonin receptors in animal models. The findings revealed that administration of (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL resulted in increased serotonin levels and improved mood-related behaviors, indicating its potential use in treating mood disorders.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
To contextualize its properties, the compound is compared with three structurally related molecules:
(2R)-2-Amino-2-(3-furyl)ethan-1-OL (CAS: 1213863-58-1)
2-Bromo-1-(2-chlorophenyl)ethan-1-one (CAS: 5000-66-8)
2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (CAS: 1889-78-7)
Structural and Functional Group Comparison
Key Differences and Implications
Halogen vs. Heterocyclic Substituents
- The 5-bromo-2-fluorophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to the 3-furyl group in its analog. This increases lipophilicity (relevant for membrane permeability in drug design) and stabilizes aromatic interactions .
- Bromo/chloro-substituted ketones (e.g., CAS 5000-66-8) lack the amino alcohol moiety, rendering them more electrophilic and suitable for nucleophilic substitution reactions, as seen in bromoethanone synthesis protocols .
Functional Group Reactivity
- Amino Alcohols (target and furyl analog): Participate in hydrogen bonding and serve as chiral auxiliaries. The amino group enables salt formation or coordination to metals, useful in asymmetric catalysis .
- Ketones (CAS 5000-66-8 and 1889-78-7): Reactive toward Grignard reagents or reductions, often employed in aryl ketone derivatization .
Biological Activity
(2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL, often referred to as a β-amino alcohol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrFNO
- Molar Mass : 234.07 g/mol
- CAS Number : 1213027-14-5
The compound features a bromo and fluoro substituent on the phenyl ring, which may enhance its biological activity by influencing its interaction with biological targets.
The biological activity of (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL is primarily attributed to its ability to interact with various biological pathways. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors prevent the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon levels .
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, particularly against Gram-positive bacteria. This is likely due to the presence of halogen substituents that enhance lipophilicity and facilitate membrane penetration .
- Neuroprotective Effects : Some derivatives of β-amino alcohols have shown promise in neuroprotection, potentially due to their ability to modulate neurotransmitter levels or protect against oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activities of (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL and related compounds:
Table 1: Summary of Biological Activities
Detailed Findings from Selected Studies
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DPP-IV Inhibition :
- A study highlighted the structure–activity relationship (SAR) involving halogenated phenyl groups, indicating that substitutions like bromine and fluorine significantly enhance DPP-IV inhibitory potency. The compound's interaction with specific binding sites on DPP-IV was characterized using molecular docking studies .
-
Antimicrobial Activity :
- Research indicated that (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value of 0.125 μg/mL, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
- Neuroprotective Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
